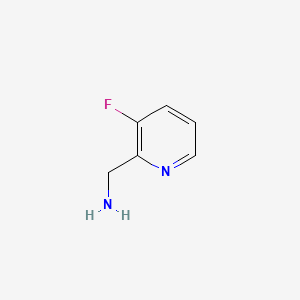

(3-Fluoropyridin-2-yl)methanamine

Descripción general

Descripción

(3-Fluoropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where a fluorine atom is substituted at the third position of the pyridine ring, and a methanamine group is attached to the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of (3-Fluoropyridin-2-yl)methanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Nucleophiles such as halides, alkoxides, or thiolates in polar aprotic solvents.

Major Products Formed:

Oxidation: Fluoropyridine aldehydes or ketones.

Reduction: Fluoropyridine amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(3-Fluoropyridin-2-yl)methanamine has the molecular formula C6H7FN2 and features a pyridine ring substituted with a fluorine atom at the third position and an aminomethyl group. The presence of the fluorine atom enhances the compound's reactivity and interaction with biological targets, making it an attractive candidate for drug development and other applications.

Chemistry

- Building Block for Synthesis : The compound is utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse substitution reactions, leading to the formation of complex derivatives.

- Synthetic Routes : Common synthetic methods include nucleophilic substitution reactions involving pyridine derivatives, which can yield various substituted products depending on the reagents used.

Biology

- Biological Activity : Research indicates that this compound exhibits notable biological activities, including antimicrobial and anticancer properties. It has been shown to inhibit specific enzymes involved in critical metabolic pathways, such as adenine deaminase, which is essential for lymphocyte function.

- Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, modulating their activity through interactions facilitated by the aminomethyl group and the fluorine atom . This can lead to various biological effects, including enzyme inhibition.

Medicine

- Drug Development : this compound is being investigated for its potential as a lead compound in drug discovery. Its ability to interact with biological targets positions it as a candidate for developing therapeutics aimed at neurological disorders and inflammatory diseases .

- Case Studies : Notable studies have demonstrated its efficacy in inhibiting CDK8/19 activity by up to 70%, showcasing its potential in cancer therapy.

Industry

- Specialty Chemicals Production : The compound is also utilized in producing specialty chemicals with unique properties due to its structural features. This includes applications in agrochemicals and materials science .

Summary of Biological Targets

Mecanismo De Acción

The mechanism of action of (3-Fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibitory or modulatory effects on their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

- (3-Chloropyridin-2-yl)methanamine

- (2-Fluorophenyl)methanamine

- (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride

- (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine

Comparison: (3-Fluoropyridin-2-yl)methanamine is unique due to the presence of the fluorine atom at the third position of the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to its chlorinated or non-fluorinated analogs, the fluorinated compound often exhibits enhanced stability and selectivity in its interactions with biological targets .

Actividad Biológica

(3-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative with the chemical formula CHFN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structure, featuring a fluorinated aromatic ring and an aminomethyl group, allows for significant interactions with various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the fluorine atom enhances binding affinity and selectivity towards these targets, potentially leading to inhibitory or modulatory effects on their activity. The aminomethyl group can form hydrogen bonds with active site residues, stabilizing the compound-target complex and influencing various biological pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Properties : Derivatives of this compound have shown inhibitory effects against key protein kinases involved in cancer progression, such as mTORC and Pim kinases. These kinases play crucial roles in regulating cell growth and survival, making them important targets in cancer therapy .

- Neuropharmacological Potential : The structural properties of this compound suggest potential applications as an antidepressant and analgesic. Its ability to modulate neurotransmitter systems could lead to therapeutic effects in mood disorders and pain management.

- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to fully elucidate its efficacy against various pathogens.

Inhibition of Protein Kinases

A study focused on the synthesis of compounds derived from this compound reported significant inhibitory activity against mTORC and Pim kinases. For instance, one derivative demonstrated an IC value of 0.5 µM against Pim kinase, indicating potent inhibition that could be leveraged for therapeutic applications in cancer treatment .

Neuropharmacological Evaluation

In a neuropharmacological assessment, this compound was tested for its effects on serotonin receptors. The results showed that certain derivatives enhanced serotonin receptor binding affinity, suggesting potential antidepressant effects. The study highlighted the importance of structural modifications to optimize receptor interactions and enhance therapeutic efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including reductive amination techniques. Modifications to its structure have been systematically studied to improve biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to affect lipophilicity and overall potency against targeted kinases .

Table 1: Structure-Activity Relationship Summary

| Compound Derivative | Target Kinase | IC (µM) | Comments |

|---|---|---|---|

| Derivative A | Pim Kinase | 0.5 | High potency |

| Derivative B | mTORC | 0.8 | Moderate potency |

| Derivative C | Serotonin R | 0.3 | Potential antidepressant |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Fluoropyridin-2-yl)methanamine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution on pyridine precursors. For example, substituting a halogen at the 3-position of pyridine with a fluorinated group, followed by introduction of the methanamine moiety via reductive amination or catalytic hydrogenation. Optimization includes adjusting reaction temperature (e.g., 80–120°C for fluorination), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., excess NH₃ for amine formation). Microwave-assisted synthesis () can reduce reaction time and improve yield by 10–15% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (chemical shifts between -110 to -120 ppm for aromatic fluorides) .

- ¹H NMR : Confirms methanamine group integration (δ ~3.8 ppm for -CH₂NH₂) and pyridine ring protons (δ ~7.0–8.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₆H₇FN₂: 138.06 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., using SHELX for refinement ).

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at -20°C in amber vials. Degradation products (e.g., amine oxides) can be monitored via TLC (Rf ~0.3 in EtOAc/hexane) or HPLC (C18 column, 0.1% TFA in mobile phase). Stability studies show <5% degradation over 6 months under optimal conditions .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation; LC-MS analysis of air samples post-handling confirms residual levels <1 ppm. Spills should be neutralized with 10% acetic acid before disposal .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) reveal electron-withdrawing effects of the fluorine atom, activating the pyridine ring for SNAr reactions at the 2- and 4-positions. Experimental validation via kinetic studies (e.g., reaction with KCN in DMSO at 60°C) shows a 2.5× faster rate compared to non-fluorinated analogs . Retrosynthetic tools () prioritize routes with minimal steric hindrance .

Q. How are contradictory crystallographic data resolved for fluorinated pyridine derivatives?

- Methodological Answer : Discrepancies in unit cell parameters (e.g., due to polymorphism) are addressed using SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids ( ). Twinning or disordered fluorine positions require high-resolution data (d-spacing <0.8 Å) and iterative refinement cycles. R-factors <5% indicate reliable structural models .

Q. What in vitro assays study the bioactivity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Cellular Uptake Studies : Radiolabeled derivatives (³H/¹⁴C) track intracellular accumulation via scintillation counting.

- SAR Analysis : Modifications at the methanamine group (e.g., N-alkylation) correlate with potency changes. For example, N-methylation reduces solubility but increases logP by 0.8 units .

Q. How does fluorine substitution at the 3-position influence electronic properties?

- Methodological Answer : Hammett constants (σₚ = +0.43) quantify the electron-withdrawing effect, lowering the LUMO energy (-1.8 eV via DFT) and enhancing electrophilicity. Cyclic voltammetry shows a 150 mV anodic shift in reduction potential compared to non-fluorinated analogs, confirming increased electron deficiency .

Propiedades

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPKRGYAGOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458608 | |

| Record name | (3-fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-51-1 | |

| Record name | 3-Fluoro-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312904-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.